molecular formula C20H22F3N3O B6925083 N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide

N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B6925083
M. Wt: 377.4 g/mol
InChI Key: QWOAZZSKIOUWKD-UHFFFAOYSA-N
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Description

N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenylpyridazinyl group, a trifluoromethyl-substituted cyclohexyl ring, and an acetamide moiety, which together contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-26(18-12-11-17(24-25-18)15-5-3-2-4-6-15)19(27)13-14-7-9-16(10-8-14)20(21,22)23/h2-6,11-12,14,16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAZZSKIOUWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(C=C1)C2=CC=CC=C2)C(=O)CC3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenylpyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a phenyl group under conditions that promote the formation of the phenylpyridazinyl core. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Introduction of the Trifluoromethylcyclohexyl Group:

    Coupling of the Intermediates: The final step involves coupling the phenylpyridazinyl intermediate with the trifluoromethylcyclohexyl intermediate through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenylpyridazinyl or cyclohexyl rings, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the trifluoromethylcyclohexyl ring.

Scientific Research Applications

N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving trifluoromethylated compounds.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)butyl]acetamide: Similar structure but with a butyl chain instead of a cyclohexyl ring.

Uniqueness

N-methyl-N-(6-phenylpyridazin-3-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to the combination of its phenylpyridazinyl and trifluoromethylcyclohexyl groups, which confer distinct electronic and steric properties. This uniqueness can be leveraged in various applications, particularly in the design of new materials and pharmaceuticals.

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